Redafamdastat (CAS: 1020315-31-4), also known as PF-04447943, is a brain-penetrant phosphodiesterase 9A (PDE9A) inhibitor utilized in neuropharmacology and cyclic guanosine monophosphate (cGMP) signaling research[1]. Structurally optimized with a 2,6-pyrimidine and pyran-pyrrolidine core, it achieves an IC50 of 4.9 to 12 nM against human recombinant PDE9A [1]. For procurement and assay design, its defining value lies in its >200-fold selectivity over the closely related PDE1C isoform, a critical differentiation that mitigates the cardiovascular off-target effects common to less selective PDE inhibitors[1]. Furthermore, its low P-glycoprotein (P-gp) efflux liability ensures predictable central nervous system (CNS) exposure, making it a reliable benchmark material for in vivo models of cognitive dysfunction and synaptic plasticity[1].
Substituting Redafamdastat with earlier-generation PDE9 inhibitors or generic pan-PDE inhibitors introduces severe confounding variables in both in vitro and in vivo workflows [1]. The PDE9A catalytic site shares significant homology with PDE1C; failure to use a highly selective inhibitor like Redafamdastat often results in unintended PDE1C blockade, which alters cardiac tissue signaling and confounds systemic cGMP measurements[1]. Additionally, the precise (3S,4S) stereochemistry of Redafamdastat is mandatory for optimal binding to the Tyr424 residue of PDE9A [1]. Procuring racemic mixtures or structurally simplified analogs reduces potency by up to 30-fold and increases metabolic clearance, leading to irreproducible dosing profiles and failed target engagement in behavioral or neuroplasticity assays [1].
The structural inclusion of a pyran moiety and specific pyrrolidine stereochemistry allows Redafamdastat to exploit polar interactions with Tyr424 and π-stacking with Phe441 in the PDE9A catalytic site [1]. This results in >200-fold selectivity for PDE9A over PDE1C [1]. In contrast, less optimized analogs or generic PDE inhibitors exhibit poor selectivity, leading to concurrent PDE1C inhibition which induces unwanted cardiac side effects and confounds cGMP signaling data [1].
| Evidence Dimension | Selectivity ratio (PDE9A vs. PDE1C) |
| Target Compound Data | >200-fold selectivity (IC50 = 4.9 nM for PDE9A) |
| Comparator Or Baseline | Early-stage pyrrolidine analogs |
| Quantified Difference | >200-fold improvement in selectivity margin |
| Conditions | Recombinant human PDE9A and PDE1C enzymatic assays |
High selectivity prevents off-target cardiac signaling interference, ensuring that observed cGMP elevations are strictly PDE9A-mediated.
For CNS-targeted research, an inhibitor must avoid active transport clearance. Redafamdastat utilizes a 2,6-pyrimidine substitution that reduces P-glycoprotein (P-gp) efflux liability compared to 3,5-pyrimidine structural analogs [1]. Redafamdastat demonstrates a multidrug resistance (MDR) efflux ratio of 1.23, whereas the 3,5-pyrimidine comparator exhibits a highly restrictive efflux ratio of 15.8 [1].
| Evidence Dimension | P-gp multidrug resistance (MDR) efflux ratio |
| Target Compound Data | 1.23 (freely brain penetrant) |
| Comparator Or Baseline | 3,5-pyrimidine analog (15.8) |
| Quantified Difference | 12.8-fold reduction in efflux liability |
| Conditions | In vitro MDR1-MDCK permeability assay |
Low efflux liability guarantees reliable and predictable CNS exposure without the need for artificially high, toxicity-inducing doses in rodent models.
The biological activity of Redafamdastat is dependent on its specific (3S,4S) configuration[1]. Assays comparing the pure (3S,4S) enantiomer against its less active (3R,4R) counterpart reveal a 30-fold difference in potency [1]. Procuring strictly enantiopure material is therefore critical, as racemic mixtures yield inconsistent IC50 values and require higher concentrations that trigger off-target effects [1].
| Evidence Dimension | PDE9A inhibitory potency |
| Target Compound Data | Enantiopure (3S,4S) Redafamdastat (High potency) |
| Comparator Or Baseline | Less active (3R,4R) enantiomer |
| Quantified Difference | 30-fold higher potency for the (3S,4S) enantiomer |
| Conditions | Cell-free recombinant PDE9A binding assay |
Procuring verified enantiopure Redafamdastat is essential for assay reproducibility and maintaining the established nanomolar IC50 baseline.
During the optimization of the pyrazolo[3,4-d]pyrimidin-4-one series, the incorporation of the pyran and pyrrolidine moieties in Redafamdastat improved its metabolic profile[1]. Compared to earlier developmental compounds (e.g., compound 2 in the optimization series), Redafamdastat exhibits a 5-fold reduction in clearance when incubated with human liver microsomes, translating to extended in vivo half-life and more stable plasma concentrations [1].
| Evidence Dimension | Human liver microsome clearance rate |
| Target Compound Data | 5-fold reduction in clearance |
| Comparator Or Baseline | Earlier unoptimized pyrrolidine analogs (Compound 2) |
| Quantified Difference | 500% improvement in metabolic stability |
| Conditions | Human liver microsome (HLM) intrinsic clearance assay |
Lower metabolic clearance reduces dosing frequency and minimizes pharmacokinetic variability in long-term in vivo studies.
Due to its low P-gp efflux ratio (1.23) and brain penetrance, Redafamdastat is a validated standard for elevating CNS cGMP in rodent models of Alzheimer's disease and scopolamine-induced amnesia [1].
Its >200-fold selectivity for PDE9A over PDE1C makes it suitable for peripheral and systemic cGMP research where avoiding cardiac off-target effects is critical [1].
The defined potency of the enantiopure (3S,4S) form allows for reliable use at low nanomolar concentrations (30-100 nM) in primary hippocampal neuron cultures to study synapsin expression without non-specific cytotoxicity [1].